3-[METHYL(4-PHENYL-13-THIAZOL-2-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE
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Overview
Description
3-[METHYL(4-PHENYL-13-THIAZOL-2-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities. Thiazole rings are heterocyclic compounds containing both sulfur and nitrogen atoms, and they are found in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminothiophenol with a halogenated ketone under acidic conditions to form the thiazole ring . The phenyl group can be introduced via a Friedel-Crafts acylation reaction, and the methyl group can be added through a methylation reaction using methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
3-[METHYL(4-PHENYL-13-THIAZOL-2-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[METHYL(4-PHENYL-13-THIAZOL-2-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with various molecular targets:
DNA Binding: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It can inhibit enzymes involved in DNA replication and repair, leading to cell death.
Receptor Interaction: The compound can bind to specific receptors, blocking their activity and altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
3-[METHYL(4-PHENYL-13-THIAZOL-2-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE is unique due to its specific combination of a thiazole ring with phenyl and methyl groups, which confer distinct biological activities and chemical reactivity . This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H16N2O2S2 |
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Molecular Weight |
308.4g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H16N2O2S2/c1-16(12-7-8-20(17,18)10-12)14-15-13(9-19-14)11-5-3-2-4-6-11/h2-6,9,12H,7-8,10H2,1H3 |
InChI Key |
XDKQQMSPQKMLTF-UHFFFAOYSA-N |
SMILES |
CN(C1CCS(=O)(=O)C1)C2=NC(=CS2)C3=CC=CC=C3 |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C2=NC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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